alpha-Bromo-gamma-valerolactone
Overview
Description
Alpha-Bromo-gamma-valerolactone is a chemical compound with the formula C5H7BrO2 . It is also known by other names such as Valeric acid, 2-bromo-4-hydroxy-, γ-lactone; 2 (3H)-Furanone, 3-bromodihydro-5-methyl-; 3-Bromo-5-methyldihydro-2 (3H)-furanone .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The this compound molecule contains a total of 15 bond(s). There are 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 five-membered ring(s), and 1 ester(s) (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.012 . It has a boiling point of 156.5°C and a density of 1.627 g/mL at 25 °C .Scientific Research Applications
Environmentally Friendly Synthesis and Catalysis :
- GVL can be obtained through environmentally friendly and cost-effective catalytic methods from nonedible vegetable biomass, highlighting its potential in green chemistry (Liguori, Moreno-Marrodán, & Barbaro, 2015).
- The conversion of levulinic acid to GVL using non-noble metal catalysts offers a greener synthesis route. It emphasizes the importance of catalyst design in promoting catalytic transfer hydrogenation of levulinic acid to GVL (Dutta et al., 2019).
Biomass Processing and Conversion :
- GVL has been used as a solvent in the separation of hemicellulose and cellulose from wood pulp, demonstrating its application in the processing of lignocellulosic biomass (Yang et al., 2020).
- In a study on the green and efficient production of furfural from corn cob, GVL was used as a solvent, showcasing its utility in the conversion of biomass to platform chemicals (Li et al., 2018).
Catalytic Applications and Chemical Transformations :
- GVL has been identified as a promising platform for sustainable production of fuels and value-added chemicals, with recent advances in catalytic production of GVL from biomass and further upgrading of GVL to fuels (Yan et al., 2015).
- It has been proposed as a sustainable liquid for energy and carbon-based chemicals, with characteristics ideal for the production of both energy and consumer products (Horváth et al., 2008).
Safety and Hazards
Alpha-Bromo-gamma-valerolactone may cause severe skin burns and eye damage. It may also cause respiratory irritation. Vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating. Development of hazardous combustion gases or vapors is possible in the event of fire .
Future Directions
Gamma-valerolactone (GVL), a similar compound, is readily obtained from cellulosic biomass and is a potential fuel and green solvent . It has been identified as a potential green solvent and because of its herbal odor, it is used in the perfume and flavor industries . It is also considered a potential “green fuel” since it is readily obtained from glucose .
Properties
IUPAC Name |
3-bromo-5-methyloxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOKBGAYTGLYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948870 | |
Record name | 3-Bromo-5-methyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25966-39-6 | |
Record name | α-Bromo-γ-valerolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25966-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Bromo-gamma-valerolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025966396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25966-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91486 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-5-methyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-bromo-γ-valerolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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